molecular formula C10H12O2 B14721957 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol CAS No. 6956-76-9

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B14721957
CAS No.: 6956-76-9
M. Wt: 164.20 g/mol
InChI Key: SQYKKVNYUCVHOT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol is a chemical compound with the molecular formula C10H12O2. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a benzofuran ring system with a hydroxyl group at the 5-position and two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-dihydroxybenzene with 2-methylallyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate ether, which undergoes cyclization to form the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.

    Medicine: Some benzofuran compounds are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol and its derivatives involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYKKVNYUCVHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289887
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-76-9
Record name NSC65078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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